molecular formula C6H11ClN2 B2525785 2-(Cyclopropylamino)propanenitrile hydrochloride CAS No. 1955507-41-1

2-(Cyclopropylamino)propanenitrile hydrochloride

Cat. No.: B2525785
CAS No.: 1955507-41-1
M. Wt: 146.62
InChI Key: UPADPUQOBZRDRB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)propanenitrile hydrochloride involves the reaction of cyclopropylamine with acrylonitrile under controlled conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)propanenitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Safety Information

  • Signal Word: Warning
  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
  • Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, etc. .

Pharmacological Research

This compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacological compounds. Its applications include:

  • JAK Kinase Inhibition: The compound has shown promise as a selective inhibitor of Janus kinase (JAK) pathways, which are crucial in the treatment of autoimmune diseases such as rheumatoid arthritis. JAK inhibitors are designed to block specific signaling pathways that contribute to inflammation and immune responses .

Cell Culture Studies

This compound serves as a non-ionic organic buffering agent used in cell cultures. Its pH stability range of 6-8.5 makes it suitable for maintaining optimal conditions for various biological assays .

Analytical Chemistry

Due to its unique chemical properties, this compound is utilized in analytical methods for quantifying related compounds in complex mixtures. Its role in chromatography and mass spectrometry has been explored to enhance the detection of biologically active substances .

Case Study 1: JAK Inhibition Mechanism

In a study focusing on the inhibition of JAK3 by similar compounds, researchers demonstrated that selective inhibition could lead to decreased inflammatory cytokine synthesis. The study highlighted the importance of structural modifications in enhancing selectivity towards JAK kinases .

Case Study 2: Cell Culture Optimization

A research team utilized this compound as a buffering agent in cell culture experiments aimed at optimizing growth conditions for specific cell lines. The results indicated improved cell viability and proliferation rates compared to control conditions lacking this compound .

Data Tables

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)propanenitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylamino)propanenitrile hydrochloride is unique due to its specific combination of a cyclopropylamino group and a propanenitrile backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Biological Activity

2-(Cyclopropylamino)propanenitrile hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C5_5H9_9ClN2_2
  • Molecular Weight : 134.59 g/mol
  • Structure : The compound features a cyclopropyl group attached to an amino group, which is further linked to a propanenitrile moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that this compound may act as an inhibitor or modulator of specific pathways involved in metabolic disorders and neurodegenerative diseases.

Potential Mechanisms:

  • Receptor Modulation : The compound may interact with muscarinic receptors, influencing neurotransmitter release and neuronal signaling pathways.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes related to metabolic processes, potentially offering therapeutic benefits in conditions like diabetes and obesity.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Antidiabetic Activity : Studies suggest that it may improve insulin sensitivity and glucose metabolism, making it a candidate for diabetes treatment .
  • Neuroprotective Effects : There is evidence indicating that the compound may protect against neurodegeneration, possibly by modulating pathways involved in cognitive function .
  • Wound Healing Promotion : Topical applications have shown promise in enhancing wound healing processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Metabolic Disorders :
    • Objective : To evaluate the effects on glucose metabolism.
    • Findings : The compound significantly improved glucose tolerance in animal models, suggesting its potential as an antidiabetic agent .
  • Neurodegeneration Research :
    • Objective : To assess neuroprotective properties.
    • Findings : In vitro studies indicated that it could reduce neuronal cell death induced by oxidative stress, highlighting its potential in treating neurodegenerative diseases such as Alzheimer’s .
  • Wound Healing Trials :
    • Objective : To investigate topical application effects.
    • Findings : Clinical trials showed accelerated wound closure rates in patients treated with formulations containing the compound .

Data Summary Table

Study FocusFindingsReference
Antidiabetic EffectsImproved glucose tolerance in animal models
NeuroprotectiveReduced oxidative stress-induced neuronal death
Wound HealingAccelerated wound closure rates

Properties

IUPAC Name

2-(cyclopropylamino)propanenitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c1-5(4-7)8-6-2-3-6;/h5-6,8H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPADPUQOBZRDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC1CC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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